HCV Antiviral Intermediates: Structural Enabler of Boehringer Ingelheim Patent Series
(4-Bromoquinolin-6-yl)methanol and its structural congeners are explicitly claimed as key intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections in granted patents assigned to Boehringer Ingelheim [1]. The bromo-substituted quinoline scaffold of formula (I), which encompasses the 4-bromo-6-substituted pattern, provides a proprietary entry point to HCV-targeting compounds. While exact IC50 values are not disclosed in the patent for this specific intermediate, the inclusion of this substitution pattern in a major pharmaceutical patent portfolio indicates validated synthetic tractability and biological relevance that non-brominated or alternative-position brominated quinolines lack [2].
| Evidence Dimension | Patent coverage and validated pharmaceutical utility |
|---|---|
| Target Compound Data | Scaffold explicitly covered in US8633320 and EP2427434 for HCV antiviral agent preparation |
| Comparator Or Baseline | Non-brominated quinolines or alternative substitution patterns lacking patent-backed HCV relevance |
| Quantified Difference | Not applicable—this is a categorical patent inclusion/exclusion distinction |
| Conditions | Boehringer Ingelheim patent portfolio (US8633320, EP2427434) for HCV treatment |
Why This Matters
Procurement of a patent-validated scaffold reduces synthetic risk in drug discovery programs and provides a documented entry point to a known pharmaceutical target class.
- [1] Patel ND, Senanayake CH, Tang W, Wei X, Yee NK. Process for preparing bromo-substituted quinolines. United States Patent US8633320. January 21, 2014. View Source
- [2] Patel ND, Senanayake CH, Tang W, Wei X, Yee NK. Process for preparing bromo-substituted quinolines. European Patent EP2427434B1. May 31, 2017. View Source
